molecular formula C15H24N2O4 B15280251 Decyl 2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate CAS No. 88280-82-4

Decyl 2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate

Cat. No.: B15280251
CAS No.: 88280-82-4
M. Wt: 296.36 g/mol
InChI Key: QUUFLQJQTDISQC-UHFFFAOYSA-N
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Description

Decyl 2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate is a chemical compound that belongs to the class of tetrahydropyrimidine derivatives. This compound is characterized by its unique structure, which includes a decyl group attached to a tetrahydropyrimidine ring. The presence of the 2,6-dioxo groups and the carboxylate functionality makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Decyl 2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate typically involves a multi-step process. One common method is the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea or thiourea in the presence of a catalyst such as ceric ammonium nitrate (CAN) . The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the purification process may involve crystallization or chromatography techniques to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

Decyl 2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the dioxo groups to hydroxyl groups.

    Substitution: The decyl group or other substituents on the tetrahydropyrimidine ring can be replaced with different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like selenium dioxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Decyl 2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and receptor binding.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Decyl 2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors on cell surfaces, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Decyl 2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate is unique due to the presence of the decyl group, which imparts specific hydrophobic properties and influences its interaction with biological molecules. This distinguishes it from other similar compounds that may lack the decyl group or have different substituents.

Properties

CAS No.

88280-82-4

Molecular Formula

C15H24N2O4

Molecular Weight

296.36 g/mol

IUPAC Name

decyl 2,4-dioxo-1H-pyrimidine-6-carboxylate

InChI

InChI=1S/C15H24N2O4/c1-2-3-4-5-6-7-8-9-10-21-14(19)12-11-13(18)17-15(20)16-12/h11H,2-10H2,1H3,(H2,16,17,18,20)

InChI Key

QUUFLQJQTDISQC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC(=O)C1=CC(=O)NC(=O)N1

Origin of Product

United States

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